N-(4-chlorophenyl)-N-(((4-ethoxyphenyl)carbamoyl)carbamoyl)-4-methylbenzenesulfonamide
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Overview
Description
N-(4-chlorophenyl)-N-(((4-ethoxyphenyl)carbamoyl)carbamoyl)-4-methylbenzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-N-(((4-ethoxyphenyl)carbamoyl)carbamoyl)-4-methylbenzenesulfonamide typically involves multiple steps:
Formation of the sulfonamide group: This can be achieved by reacting 4-methylbenzenesulfonyl chloride with an amine derivative.
Introduction of the carbamoyl groups: The carbamoyl groups can be introduced through a reaction with isocyanates or carbamoyl chlorides.
Substitution reactions: The 4-chlorophenyl and 4-ethoxyphenyl groups can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group.
Reduction: Reduction reactions could target the nitro groups if present.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines.
Scientific Research Applications
N-(4-chlorophenyl)-N-(((4-ethoxyphenyl)carbamoyl)carbamoyl)-4-methylbenzenesulfonamide can be used in various fields:
Chemistry: As a reagent or intermediate in organic synthesis.
Medicine: Possible use as a pharmaceutical agent, particularly in antimicrobial or anticancer research.
Industry: Applications in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might act by inhibiting enzymes or interacting with specific molecular targets. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid, which is essential for bacterial growth, thus inhibiting bacterial enzymes.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simpler sulfonamide with antibacterial properties.
Sulfamethoxazole: Another sulfonamide used in combination with trimethoprim as an antibiotic.
N-(4-chlorophenyl)-N’-phenylurea: A compound with similar structural features but different applications.
Uniqueness
N-(4-chlorophenyl)-N-(((4-ethoxyphenyl)carbamoyl)carbamoyl)-4-methylbenzenesulfonamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other sulfonamides.
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-[(4-ethoxyphenyl)carbamoyl]-1-(4-methylphenyl)sulfonylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN3O5S/c1-3-32-20-12-8-18(9-13-20)25-22(28)26-23(29)27(19-10-6-17(24)7-11-19)33(30,31)21-14-4-16(2)5-15-21/h4-15H,3H2,1-2H3,(H2,25,26,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSKBQBHUSDSDCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NC(=O)N(C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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